Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate is a piperidine-based compound featuring a 4-bromo-substituted thiazole ring at the 1-position and an ethyl ester group at the 4-position of the piperidine scaffold. The bromothiazole moiety introduces both halogenated and heterocyclic characteristics, which are critical in medicinal chemistry for enhancing binding affinity and metabolic stability. These derivatives are frequently employed as intermediates in synthesizing bioactive molecules targeting infectious diseases, neurological disorders, and cancer .
Properties
Molecular Formula |
C11H15BrN2O2S |
|---|---|
Molecular Weight |
319.22 g/mol |
IUPAC Name |
ethyl 1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3 |
InChI Key |
CLEHQAVMSBJHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Process
| Step | Reaction Details | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1. Bromination of Thiazole | Ethyl 2-aminothiazole is brominated using copper (II) bromide. | Copper (II) bromide, acetonitrile, reflux conditions. | Ethyl 2-bromothiazole-4-carboxylate. |
| 2. Functionalization of Piperidine | Piperidine is esterified at the 4-position using ethyl chloroformate. | Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane). | Piperidine-4-carboxylic ester derivative. |
| 3. Coupling Reaction | Brominated thiazole and functionalized piperidine are coupled via Suzuki coupling. | Palladium catalyst, potassium tert-butoxide, ethanol or THF, moderate temperature (50–80°C). | This compound. |
Analytical Techniques for Monitoring Synthesis
The purity and structure of the synthesized compound are confirmed using advanced analytical techniques:
Challenges in Synthesis
While the synthesis is straightforward, certain challenges may arise:
Reactivity of Brominated Thiazoles :
- Brominated thiazoles are sensitive to moisture and require careful handling during reactions.
-
- Palladium catalysts are expensive and require optimization for efficient coupling.
-
- Side reactions during coupling may lead to undesired products, necessitating purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the thiazole ring undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids or esters. This reaction enables the introduction of diverse aromatic groups for structure-activity relationship (SAR) studies.
| Conditions | Catalyst System | Yield | Reference |
|---|---|---|---|
| Microwave irradiation, 150°C, 10 min | Pd(PPh₃)₄, K₂CO₃, DMF | 70–85% | |
| Conventional heating, 80°C, 2 h | Pd(OAc)₂, XPhos, K₃PO₄, DMA | 65% |
Mechanism : Transmetallation of the boronic acid with Pd⁰ forms an aryl-Pd complex, which undergoes oxidative addition to the C–Br bond. Reductive elimination yields the coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiazole ring facilitates displacement of the bromine atom with nucleophiles such as amines or alkoxides.
| Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | DIPEA | DMA | 80°C | 65% | |
| Sodium methoxide | – | MeOH | Reflux | 52% |
Example : Reaction with piperidine in DMA at 80°C forms ethyl 1-(4-piperidinothiazol-2-yl)piperidine-4-carboxylate .
Ester Hydrolysis
The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Aqueous NaOH, EtOH, reflux | NaOH (2 M) | 89% | |
| LiOH, THF/H₂O | LiOH·H₂O | 78% |
Application : Hydrolysis to the carboxylic acid facilitates conjugation with amines or alcohols for prodrug development.
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation to introduce substituents.
| Reaction Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 2-Bromoethanol, K₂CO₃ | Toluene, reflux | 80% | |
| Acylation | Acetic anhydride, DIPEA | DCM, room temperature | 92% |
Note : Alkylation with 2-bromoethanol forms ethyl 1-(2-hydroxyethyl)-4-(4-bromothiazol-2-yl)piperidine-4-carboxylate, a precursor for MCT inhibitors .
Bromination/Dehalogenation
While the compound already contains a bromine, further halogenation or debromination can occur under specific conditions.
| Reaction | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Debromination | Zn, NH₄Cl | EtOH, 70°C | Thiazole dehalogenation | |
| Radical bromination | NBS, AIBN | CCl₄, reflux | Side-chain bromination |
Catalytic C–H Functionalization
The piperidine ring undergoes palladium-mediated C–H activation for late-stage diversification.
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl halides | Pd(OAc)₂, Norbornene | DMA, 120°C, 12 h | 45–60% |
Example : Ortho-arylation via Catellani reaction forms bis-arylated piperidine derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including amination and Suzuki coupling reactions. The process typically involves:
- Amination : Starting with 2,4-dibromothiazole, selective amination at the 2-position leads to the formation of 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide.
- Suzuki Coupling : This intermediate can be subjected to a Suzuki-type cross-coupling reaction using arylboronic acids to yield diverse analogues .
Biological Activities
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that compounds derived from this structure show antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. These properties make it a candidate for developing new antibiotics .
- NLRP3 Inflammasome Inhibition : The compound has been explored for its ability to inhibit NLRP3 inflammasome activity, which is crucial in the context of inflammatory diseases. Preliminary studies suggest that derivatives can modulate IL-1β release in immune cells .
Therapeutic Implications
The therapeutic implications of this compound are broad:
- Antibacterial Treatments : Its efficacy against resistant bacterial strains positions it as a potential candidate for treating infections in clinical settings, particularly where traditional antibiotics fail due to resistance .
- Inflammatory Disease Management : By targeting NLRP3 inflammasome pathways, this compound could offer new avenues for managing chronic inflammatory conditions such as rheumatoid arthritis or metabolic syndrome .
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | 2,4-dibromothiazole + piperidine | High |
| Suzuki Coupling | Arylboronic acid + palladium catalyst | Moderate to High |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a new antibiotic . -
Case Study on NLRP3 Inhibition :
Another research project focused on the compound's ability to inhibit NLRP3 inflammasome activation in THP-1 cells. The findings indicated that specific derivatives significantly reduced IL-1β production, highlighting their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., morpholine displacement in ) or carbodiimide-mediated coupling (e.g., benzimidazole derivatives in ). The bromothiazole variant likely follows similar methodologies.
- Substituent Impact: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, aiding in further functionalization, while bulky groups (e.g., benzimidazole) may influence steric interactions in biological targets.
Physicochemical Properties
Key Observations :
Key Observations :
- Substituent-Activity Relationships: The 4-chlorobenzyl group in improves antiviral potency, while the morpholinopyrimidine in contributes to antitubercular activity.
- Bromothiazole Potential: The bromine atom in the target compound could facilitate interactions with hydrophobic pockets in enzyme active sites, analogous to halogenated scaffolds in approved drugs.
Biological Activity
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial and antiproliferative effects. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties. The following sections will delve into its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, they target bacterial type II topoisomerases, which are crucial for bacterial DNA replication and transcription. Inhibition of these enzymes can lead to effective antibacterial action against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Concentration (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16 | Inhibition of type II topoisomerases |
| Other thiazole derivatives | E. coli | 32 | Inhibition of DNA gyrase |
Antiproliferative Effects
In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have demonstrated that certain thiazole derivatives can induce cell death in cancer cell lines through mechanisms such as apoptosis and ferroptosis. The compound's ability to modulate pathways associated with cell proliferation makes it a candidate for further investigation in oncology .
Case Study: Induction of Apoptosis in Cancer Cells
A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observable morphological changes consistent with apoptosis .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at specific positions on the thiazole ring or the piperidine moiety can enhance or diminish its pharmacological effects.
Table 2: Structure-Activity Relationships
| Modification Location | Change Made | Effect on Activity |
|---|---|---|
| 2-position on thiazole | Addition of alkyne group | Increased potency against cancer cells |
| Piperidine nitrogen substitution | Methylation | Reduced antibacterial activity |
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
